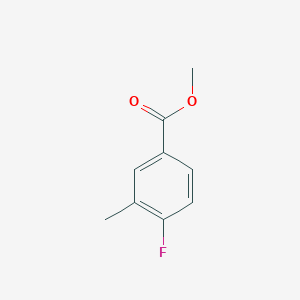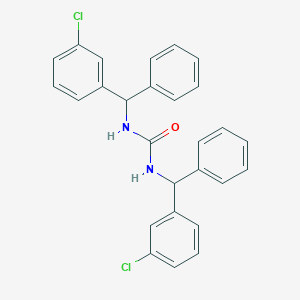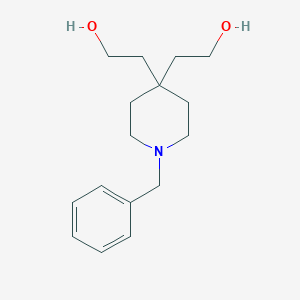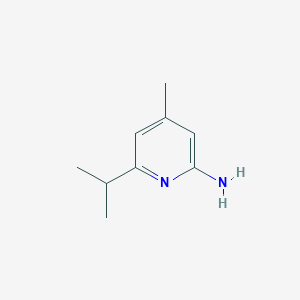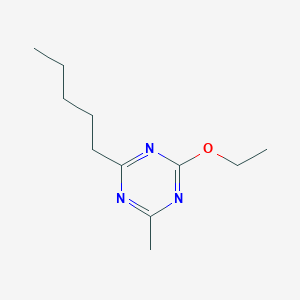
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine, also known as EMPIT or Ethylhexyl triazone, is a widely used organic compound that belongs to the class of UV-absorbing agents. It is commonly used in sunscreens and other personal care products due to its ability to absorb UV radiation, which can cause skin damage and increase the risk of skin cancer.
Wirkmechanismus
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine works by absorbing UV radiation in the range of 290-350nm, which is the range that is most damaging to the skin. It does this by forming a complex with the UV radiation, which then dissipates the energy as heat, preventing it from causing damage to the skin.
Biochemical and Physiological Effects:
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine has been shown to have no significant effects on the skin or body when used in concentrations typically found in personal care products. It is non-toxic and non-irritating to the skin, making it a safe and effective ingredient in sunscreens and other personal care products.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine has several advantages for use in lab experiments, including its ability to absorb UV radiation and protect cells from damage. However, its effectiveness can be limited by its solubility in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine, including its use in combination with other UV-absorbing agents to increase its effectiveness, and its potential use in other applications beyond personal care products, such as in the food industry or in the production of plastics. Additionally, further research is needed to fully understand the long-term effects of 2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine on the skin and body, as well as its potential impact on the environment.
Synthesemethoden
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine is synthesized through a reaction between 3-aminobenzoic acid ethyl ester and 2-ethylhexyl chloroformate in the presence of a base catalyst. The reaction yields 2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine as a white crystalline solid with a melting point of 52-54℃.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine has been extensively studied for its ability to absorb UV radiation and protect the skin from damage. It has been shown to be effective in preventing UV-induced erythema and sunburn, as well as reducing the risk of skin cancer.
Eigenschaften
CAS-Nummer |
173462-02-7 |
|---|---|
Produktname |
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine |
Molekularformel |
C11H19N3O |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
2-ethoxy-4-methyl-6-pentyl-1,3,5-triazine |
InChI |
InChI=1S/C11H19N3O/c1-4-6-7-8-10-12-9(3)13-11(14-10)15-5-2/h4-8H2,1-3H3 |
InChI-Schlüssel |
QKEDZKSVLPGJKD-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NC(=NC(=N1)C)OCC |
Kanonische SMILES |
CCCCCC1=NC(=NC(=N1)C)OCC |
Synonyme |
1,3,5-Triazine,2-ethoxy-4-methyl-6-pentyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




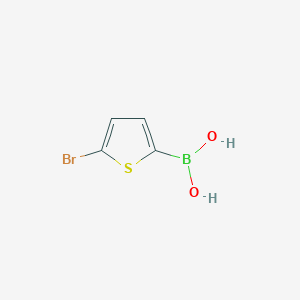



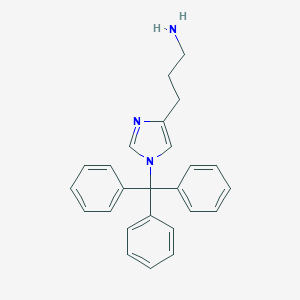
![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)


